molecular formula C22H21N5O3 B14101224 2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B14101224
M. Wt: 403.4 g/mol
InChI Key: XHEVGBIYDJUPKH-UHFFFAOYSA-N
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Description

2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a dihydropurinoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of a benzylamine derivative with a methoxyphenyl ketone under acidic conditions to form an intermediate. This intermediate is then cyclized with a purine derivative in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

2-benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C22H21N5O3/c1-24-19-18(20(28)27(22(24)29)14-15-7-4-3-5-8-15)26-12-11-25(21(26)23-19)16-9-6-10-17(13-16)30-2/h3-10,13H,11-12,14H2,1-2H3

InChI Key

XHEVGBIYDJUPKH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCN(C4=N2)C5=CC(=CC=C5)OC

Origin of Product

United States

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